1-Phenyl-1H-pyrazol-4-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its chemical identity through precise structural descriptors. The compound's IUPAC name systematically describes the pyrazole ring as the core heterocyclic structure, with positional indicators specifying the location of substituents. The phenyl group occupies position 1 of the pyrazole ring, while the amino group resides at position 4, creating the base structure 1-Phenyl-1H-pyrazol-4-amine. The hydrochloride designation indicates the formation of a salt through protonation of the amino group by hydrochloric acid, resulting in the final compound nomenclature.
Alternative systematic names documented in chemical databases include 4-amino-1-phenyl-1H-pyrazole hydrochloride and 1H-Pyrazol-4-amine, 1-phenyl-, hydrochloride, demonstrating the various acceptable nomenclature approaches within chemical literature. The compound belongs to the broader classification of substituted pyrazoles, specifically aminopyrazoles, which constitute an important class of nitrogen heterocycles with diverse biological and chemical properties. Chemical Abstract Service registry number 127107-31-7 uniquely identifies this specific hydrochloride salt form, distinguishing it from the free base compound which carries registry number 1128-53-6.
The systematic classification places this compound within the pyrazole family of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of both aromatic phenyl and basic amino substituents creates a bifunctional molecule with distinct chemical reactivity patterns. The hydrochloride salt formation represents a common pharmaceutical strategy for improving compound stability, solubility, and handling characteristics in both research and potential therapeutic applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₉H₁₀ClN₃, reflecting the composition of the complete hydrochloride salt. This formula represents the combination of the base compound C₉H₉N₃ with one equivalent of hydrochloric acid, resulting in the addition of one hydrogen and one chloride ion to form the stable salt. The molecular weight calculations demonstrate the progression from the free base to the hydrochloride salt, with significant implications for pharmaceutical and chemical applications.
Table 1: Molecular Weight Analysis of 1-Phenyl-1H-pyrazol-4-amine Forms
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|
| Free Base | C₉H₉N₃ | 159.192 | 1128-53-6 |
| Hydrochloride Salt | C₉H₁₀ClN₃ | 195.65 | 127107-31-7 |
| Weight Difference | HCl | 36.458 | - |
The molecular weight analysis reveals that the hydrochloride salt formation increases the molecular weight by approximately 22.9%, representing the incorporation of hydrochloric acid into the crystal structure. This weight increase carries practical implications for dosing calculations, solution preparations, and analytical method development. The precise molecular weight of 195.65 g/mol for the hydrochloride salt enables accurate stoichiometric calculations in synthetic procedures and analytical applications.
The atomic composition analysis shows the presence of nine carbon atoms forming the pyrazole ring and phenyl substituent, ten hydrogen atoms distributed across the aromatic and amino functionalities plus the additional proton from salt formation, three nitrogen atoms including the two ring nitrogens and the amino substituent, and one chloride ion completing the salt structure. The molecular weight differential between the free base and hydrochloride forms provides insight into the degree of protonation and salt formation efficiency in synthetic processes.
Crystallographic Structure Determination
The crystallographic structure of this compound reveals important insights into its solid-state organization and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates both the organic cation and chloride anion in a stable lattice structure. The pyrazole ring maintains planarity, while the phenyl substituent may exhibit slight rotational freedom depending on crystal packing forces and intermolecular interactions.
Structural analysis indicates that the amino group at position 4 participates in hydrogen bonding interactions with the chloride counterion, stabilizing the crystal structure and contributing to the compound's solid-state properties. The phenyl ring attached to nitrogen-1 of the pyrazole typically adopts a conformation that minimizes steric interactions while maximizing crystal packing efficiency. X-ray crystallographic studies of related pyrazole compounds demonstrate the importance of hydrogen bonding networks in determining final crystal morphology and stability.
The crystal structure reveals that intermolecular hydrogen bonds form between the protonated amino group and chloride ions, creating extended hydrogen bonding networks throughout the crystal lattice. These interactions significantly influence the compound's physical properties, including melting point, solubility characteristics, and stability under various environmental conditions. The hydrogen bonding patterns observed in the crystallographic structure provide insight into the compound's behavior in solution and its potential for polymorphic variations.
Bond lengths and angles within the pyrazole ring system conform to expected values for aromatic nitrogen heterocycles, with slight variations attributable to the specific substitution pattern and crystal packing effects. The carbon-nitrogen bond lengths within the ring structure reflect the aromatic character of the pyrazole system, while the exocyclic carbon-nitrogen bond connecting the phenyl group demonstrates typical single bond characteristics. The crystallographic data provides essential information for computational modeling studies and structure-activity relationship investigations.
Tautomeric Forms and Resonance Structures
Tautomeric equilibria in this compound involve primarily the pyrazole ring system and the amino substituent, with the hydrochloride salt formation significantly influencing the preferred tautomeric forms. The protonation of the amino group in the hydrochloride salt effectively eliminates certain tautomeric possibilities that might exist in the free base compound, resulting in a more defined structural identity. The pyrazole ring itself can potentially exist in different tautomeric forms, although the 1-phenyl substitution pattern restricts some of these possibilities.
Research on related pyrazole compounds demonstrates that aminopyrazoles can exhibit various tautomeric forms depending on substitution patterns and environmental conditions. In the case of 1-Phenyl-1H-pyrazol-4-amine, the presence of the phenyl group at position 1 stabilizes the 1H-pyrazole tautomer by preventing nitrogen migration that might occur in unsubstituted systems. The amino group at position 4 remains primarily in its amino form rather than undergoing tautomerization to an imino structure, particularly in the protonated hydrochloride salt.
Nuclear Magnetic Resonance spectroscopic studies of similar compounds indicate that the NH-pyrazole tautomer predominates in solution, with the phenyl substituent providing additional stabilization through resonance interactions. The hydrochloride salt formation further stabilizes this tautomeric form by protonating the amino group, creating a positively charged species that exhibits reduced tautomeric mobility compared to the neutral free base. This tautomeric preference has important implications for the compound's chemical reactivity and biological activity profiles.
The resonance structures of the compound involve delocalization of electron density throughout the pyrazole ring system and potential resonance interactions between the amino group and the aromatic ring. The phenyl substituent contributes to the overall resonance stabilization of the molecule through its aromatic π-electron system. The protonated amino group in the hydrochloride salt participates in ionic resonance structures that contribute to the compound's stability and solubility characteristics.
Comparative Analysis with Pyrazole Derivative Isomers
Comparative structural analysis of this compound with related pyrazole derivative isomers reveals important structure-property relationships within this class of compounds. Positional isomers featuring amino groups at different ring positions exhibit distinct chemical and physical properties, demonstrating the significance of substitution patterns in determining compound characteristics. The 4-amino substitution pattern in the target compound provides unique reactivity compared to 3-amino or 5-amino positional isomers.
Table 2: Comparative Analysis of Pyrazole Amino Isomers
| Compound | Substitution Pattern | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 1-Phenyl-1H-pyrazol-4-amine HCl | 1-Phenyl, 4-amino | 195.65 | Enhanced stability, specific H-bonding |
| 1-Phenyl-1H-pyrazol-3-amine HCl | 1-Phenyl, 3-amino | 195.65 | Different tautomeric behavior |
| 1-Phenyl-1H-pyrazol-5-amine HCl | 1-Phenyl, 5-amino | 195.65 | Alternative H-bonding patterns |
Structural comparisons with fluorinated analogs, such as 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride, demonstrate how halogen substitution affects molecular properties and biological activity. The introduction of fluorine atoms typically increases molecular weight, alters electronic distribution, and modifies hydrogen bonding capabilities. These fluorinated derivatives often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to the non-fluorinated parent compound.
Analysis of alkyl-substituted analogs, including compounds with methyl, propyl, or other alkyl groups at various positions, reveals how steric factors influence molecular conformation and crystal packing. The 5-methyl-1-phenyl-1H-pyrazol-4-amine hydrochloride represents a closely related analog that demonstrates how small structural modifications can significantly impact compound properties while maintaining the core pharmacophore. These structure-activity relationships provide valuable insights for medicinal chemistry optimization efforts.
The comparative analysis extends to difluoromethyl-substituted derivatives, which exhibit unique electronic properties due to the electron-withdrawing nature of the difluoromethyl group. These compounds often demonstrate enhanced binding affinity to biological targets and improved selectivity profiles compared to their non-fluorinated counterparts. The systematic comparison of these structural variations provides essential information for understanding the relationship between molecular structure and biological activity within the pyrazole derivative class.
Properties
IUPAC Name |
1-phenylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h1-7H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSULMDYPPCFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Reduction of Nitro-Substituted Pyrazoles
One documented method involves starting from 4-nitropyrazole derivatives, which undergo halogenation followed by catalytic hydrogenation to yield 3-chloro-1H-pyrazol-4-amine hydrochloride, a closely related intermediate to 1-Phenyl-1H-pyrazol-4-amine hydrochloride.
| Step | Conditions | Outcome |
|---|---|---|
| Halogenation of 4-nitropyrazole | Specific halogenating agents (not detailed) | Formation of halogenated nitropyrazole |
| Catalytic hydrogenation | Catalyst: 5% Pt/C; H2 pressure: 90-100 psig; Temp: 30°C; Agitation: 800 rpm; Time: ~2.5 to 7.5 hours | Reduction to 3-chloro-1H-pyrazol-4-amine hydrochloride with 96.8% yield after 2.5 h, 100% conversion after extended time |
- The reaction vessel is purged with nitrogen and hydrogen to maintain an inert atmosphere.
- Hydrogen uptake is monitored to determine reaction completion.
- Product purity and ratio are analyzed by 1H NMR and HPLC methods.
This method emphasizes the importance of controlled hydrogenation parameters and catalyst loading to achieve high yield and purity.
Pyrazole Ring Construction via Condensation with Phenylhydrazine
Another industrially relevant preparation involves the synthesis of phenyl-substituted pyrazoles through the reaction of phenylhydrazine with β-keto esters or acetoacetate derivatives, followed by cyclization and deprotection steps.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Reaction of N-protected piperazine with ethyl acetoacetate | Toluene solvent, 100-110°C, 24 hours | Formation of intermediate (Formula V) |
| Addition of phenylhydrazine | 0-10°C, slow addition over 15-20 min, stirring at 20-25°C for 3 hours | Formation of pyrazole ring |
| Concentration and filtration | Reduced pressure at ~55°C, filtration through Hyflo® bed | Isolation of crude product |
| Base treatment | Potassium hydroxide, 80-85°C, 2-3 hours | Cyclization and deprotection |
| Extraction and washing | Toluene and water extractions, washing with sodium chloride solution | Purification steps |
| Final concentration and acidification | Concentration at 100-110°C, addition of glacial acetic acid at 50-55°C, stirring for 60 min | Formation of hydrochloride salt or related salt |
- Avoidance of toxic solvents such as pyridine in favor of toluene.
- Use of potassium hydroxide for base-mediated cyclization.
- Controlled temperature and addition rates to optimize yield and purity.
- Final acidification step to obtain the hydrochloride salt form.
This process is scalable and industrially favorable, providing a high-purity product suitable for pharmaceutical applications.
Use of Lawesson's Reagent for Cyclization
In some synthesis routes, Lawesson's reagent is employed to facilitate cyclization reactions involving pyrazole intermediates. This reagent is effective in converting certain precursors into pyrazole derivatives with desired substitution patterns, including the phenyl group at the 1-position.
Process Summary:
- The precursor compound (Formula V) is reacted with Lawesson's reagent in the presence of a base (e.g., sodium carbonate or organic amines like triethylamine).
- The reaction proceeds under mild conditions to form the cyclized product (Formula VI).
- Subsequent deprotection steps yield the target pyrazole amine compound.
This method is noted for its industrial applicability and the avoidance of harsh reaction conditions, contributing to better safety and environmental profiles.
Analytical and Purification Techniques
- HPLC Analysis: Purity is typically assessed using reverse-phase HPLC with a Gemini® C18 column, employing gradient elution and a flow rate of 1.0 mL/min. Run times are around 65 minutes for comprehensive separation.
- NMR Spectroscopy: 1H NMR is used to determine product ratios and confirm structural integrity.
- Filtration and Washing: Use of Hyflo® filtration aids in removing catalyst and impurities. Multiple aqueous and organic washes ensure removal of residual reagents and by-products.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Reduction of halogenated nitropyrazole | 4-Nitropyrazole derivatives | Pt/C catalyst, H2 gas | 30°C, 90-100 psig H2, 2.5-7.5 h | Up to 96.8% yield, 100% conversion | Hydrogen uptake monitoring essential |
| Condensation with phenylhydrazine | Ethyl acetoacetate, N-protected piperazine | Phenylhydrazine, KOH, toluene | 0-110°C, multi-step, 24+ hours | High purity via extraction & acidification | Pyridine avoided for safety |
| Cyclization with Lawesson's reagent | Protected pyrazole intermediates | Lawesson's reagent, base | Mild conditions | Efficient cyclization | Industrially favorable |
Research Findings and Industrial Considerations
- The hydrogenation method demonstrates excellent selectivity and yield but requires precise control of catalyst loading and hydrogen pressure.
- The condensation-cyclization approach is versatile and avoids toxic solvents, making it attractive for pharmaceutical manufacturing.
- Use of Lawesson's reagent offers an alternative cyclization strategy with good functional group tolerance.
- Deprotection steps are critical and typically follow established protocols from protective group chemistry literature.
- Scale-up considerations include solvent recovery, catalyst recycling, and waste management to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-Phenyl-1H-pyrazol-4-amine hydrochloride exhibits various biological activities, making it a compound of interest for drug development. Notable activities include:
- Anti-inflammatory : Compounds containing the pyrazole structure can modulate inflammatory pathways, potentially reducing inflammation.
- Antioxidant : Exhibits antioxidant properties, which help mitigate oxidative stress linked to several diseases .
- Antibacterial and Antifungal : Demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- Anticancer Potential : Preliminary studies have shown that derivatives of pyrazole can inhibit cancer cell growth across various tumor types .
Applications in Medicinal Chemistry
The compound serves as a scaffold for the development of novel therapeutic agents. Its applications include:
- Drug Development : As a starting material for synthesizing new anti-inflammatory or analgesic drugs due to its amine group.
- Coordination Chemistry : The nitrogen atoms in the pyrazole ring can act as ligands, forming complexes with metal ions, which may lead to new catalysts or materials with specific properties.
Case Studies and Research Findings
Several studies have explored the potential of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions . The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Properties
- The difluoromethyl group in 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine HCl introduces electronegative substituents, altering electronic properties and metabolic stability .
- Solubility :
- Hydrogen Bonding :
- The difluoromethyl group enables unique hydrogen bonding patterns, as evidenced by predicted collision cross-section (CCS) data (143.3 Ų for [M+H]+), which may influence crystallographic packing or receptor interactions .
Biological Activity
1-Phenyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, followed by hydrolysis and crystallization. The process can yield high purity and significant quantities of the compound, making it suitable for further biological testing.
Biological Activities
-
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were evaluated for their activity against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth . -
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. A study indicated that it acts as an inhibitor of prostaglandin synthesis, thereby reducing inflammation in various models . -
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to enzymes involved in inflammatory pathways, such as prostaglandin reductase (PTGR2), exhibiting strong non-covalent interactions .
- Cell Signaling Pathways : The compound influences key signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives (which include 1-Phenyl-1H-pyrazol-4-amine), compounds showed varying degrees of activity against E. coli and S. aureus. The most effective derivatives had minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL, indicating significant antimicrobial potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
